N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline
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Overview
Description
2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]PENTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]PENTANOIC ACID typically involves multiple steps, including the formation of the chromen ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as hydroxybenzoic acids and cyclopentanone derivatives, followed by cyclization and amination reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]PENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]PENTANOIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives and amino acids with similar functional groups. Examples include:
- 7-HYDROXY-4-METHYLCHROMEN-2-ONE
- 4-HYDROXY-2H-CHROMEN-2-ONE
- 2-AMINO-4-HYDROXYBENZOIC ACID .
Uniqueness
What sets 2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]PENTANOIC ACID apart is its unique combination of a chromen ring system with an amino acid moiety. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H21NO5 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methylamino]pentanoic acid |
InChI |
InChI=1S/C18H21NO5/c1-2-4-14(17(21)22)19-9-13-15(20)8-7-11-10-5-3-6-12(10)18(23)24-16(11)13/h7-8,14,19-20H,2-6,9H2,1H3,(H,21,22) |
InChI Key |
QNNICIJEJNAHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O |
Origin of Product |
United States |
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